DL-AP4

Beschreibung

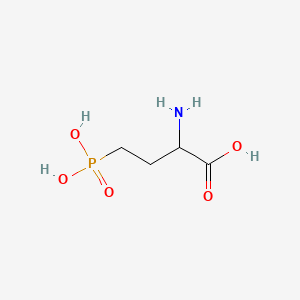

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOQBQRIEWHWBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017567 | |

| Record name | 2-Amino-4-phosphonobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6323-99-5, 20263-07-4 | |

| Record name | 2-Amino-4-phosphonobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6323-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-phosphonobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006323995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2 APB | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC30079 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-phosphonobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-2-Amino-4-phosphonobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8B59H10OK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of DL-AP4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a synthetic amino acid derivative that has been instrumental in elucidating the function of a specific class of glutamate receptors. As a racemic mixture, its biological activity is primarily attributed to the L-enantiomer, L-AP4, which acts as a selective agonist for group III metabotropic glutamate receptors (mGluRs). This guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular targets, signaling pathways, and the experimental methodologies used to characterize its function.

Molecular Target and Binding Affinity

The primary molecular targets of this compound are the group III metabotropic glutamate receptors, which include mGluR4, mGluR6, mGluR7, and mGluR8. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability. The D-isomer of AP4 is largely inactive at these receptors.

The agonist activity of L-AP4, the active component of this compound, varies across the different subtypes of group III mGluRs. It exhibits the highest potency at mGluR4 and mGluR8, with lower potency at mGluR6 and significantly lower potency at mGluR7. This differential activity is critical for its use as a pharmacological tool to dissect the roles of these specific receptor subtypes in various physiological and pathological processes.

Quantitative Data: Receptor Activation

The following table summarizes the potency of L-AP4 at the different human group III mGluR subtypes, expressed as the half-maximal effective concentration (EC50).

| Receptor Subtype | L-AP4 EC50 (µM) | Reference |

| mGluR4 | 0.1 - 0.13 | |

| mGluR6 | 1.0 - 2.4 | |

| mGluR7 | 249 - 337 | |

| mGluR8 | 0.29 |

Signaling Pathways

Activation of group III mGluRs by this compound initiates a cascade of intracellular signaling events primarily mediated by the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, the dissociation of the G-protein βγ subunits can directly modulate the activity of ion channels, most notably voltage-gated calcium channels (VGCCs).

Presynaptic Inhibition

A key functional consequence of this compound action is presynaptic inhibition. By activating presynaptically located group III mGluRs, this compound reduces the influx of calcium through N- and P/Q-type VGCCs in the presynaptic terminal. This reduction in intracellular calcium concentration inhibits the release of neurotransmitters, primarily glutamate. This mechanism of action underlies the observed synaptic depression in various neuronal circuits.

Experimental Protocols

The mechanism of action of this compound has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol is adapted from studies investigating the effect of L-AP4 on synaptic transmission and ion channel activity in cultured neurons.

Objective: To measure the effect of this compound on postsynaptic currents and presynaptic calcium channel activity.

Methodology:

-

Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) are prepared from embryonic or neonatal rodents and plated on coated coverslips.

-

Solutions:

-

External Solution (ACSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4.

-

Internal Solution (Pipette): Containing (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.2.

-

-

Recording:

-

Coverslips with cultured neurons are placed in a recording chamber on the stage of an inverted microscope and continuously perfused with ACSF.

-

Whole-cell patch-clamp recordings are made from visually identified neurons using borosilicate glass pipettes (3-5 MΩ resistance) filled with the internal solution.

-

Recordings are performed in voltage-clamp or current-clamp mode using a patch-clamp amplifier.

-

-

Drug Application: this compound is applied to the bath via the perfusion system at known concentrations.

-

Data Analysis: Changes in synaptic currents (e.g., excitatory postsynaptic currents, EPSCs) or voltage-gated calcium currents are measured before, during, and after application of this compound.

Biochemical Assay: cAMP Measurement

This protocol is a representative method for determining the effect of this compound on adenylyl cyclase activity in cells expressing group III mGluRs.

Objective: To quantify the change in intracellular cAMP levels in response to this compound.

Methodology:

-

Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CHO cells) is transiently or stably transfected with the cDNA for a specific group III mGluR subtype.

-

cAMP Assay:

-

Transfected cells are plated in a multi-well plate.

-

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence or absence of varying concentrations of this compound.

-

The reaction is stopped, and the cells are lysed.

-

-

Quantification: Intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., ELISA or HTRF-based assay) according to the manufacturer's instructions.

-

Data Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation by this compound is determined, and an IC50 value is calculated.

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for group III mGluRs.

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound at a specific mGluR subtype.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from transfected cells expressing the mGluR of interest or from brain tissue known to be rich in group III mGluRs.

-

Binding Assay:

-

A competition binding assay is performed in which a fixed concentration of a radiolabeled group III mGluR antagonist (e.g., [3H]LY341495) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

The incubation is carried out in a suitable buffer at a defined temperature and for a time sufficient to reach equilibrium.

-

-

Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters (representing bound radioligand) is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

This compound, through its active L-enantiomer, serves as a potent and selective agonist for group III metabotropic glutamate receptors. Its mechanism of action, centered on the Gi/o-protein-mediated inhibition of adenylyl cyclase and voltage-gated calcium channels, results in a powerful presynaptic inhibition of neurotransmitter release. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and the physiological roles of the receptors it targets. This in-depth understanding is crucial for the development of novel therapeutic agents that modulate glutamatergic neurotransmission for the treatment of a range of neurological and psychiatric disorders.

DL-2-Amino-4-phosphonobutyric Acid (DL-AP4): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a synthetic amino acid analog that has been instrumental in the study of glutamate neurotransmission. As a racemic mixture, its biological activity is primarily attributed to its stereoisomers, L-AP4 and D-AP4, which exhibit distinct pharmacological profiles. L-AP4 is a potent and selective agonist for group III metabotropic glutamate receptors (mGluRs), playing a crucial role in the modulation of synaptic transmission and plasticity. In contrast, D-AP4 is generally considered a weak antagonist at ionotropic glutamate receptors. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, receptor pharmacology, and its application in neuroscience research. Detailed experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its actions are mediated by a diverse family of ionotropic and metabotropic receptors. DL-2-Amino-4-phosphonobutyric acid (this compound) has emerged as a critical pharmacological tool for dissecting the complex roles of these receptors. While the term this compound refers to the racemic mixture, it is the L-enantiomer, L-2-amino-4-phosphonobutyric acid (L-AP4), that is a potent agonist at group III metabotropic glutamate receptors (mGluRs), which include mGluR4, mGluR6, mGluR7, and mGluR8.[1][2] These receptors are predominantly presynaptic and their activation typically leads to the inhibition of neurotransmitter release.[3][4] The D-enantiomer, D-2-amino-4-phosphonobutyric acid (D-AP4), is a broad-spectrum excitatory amino acid receptor antagonist.[1] This guide will delve into the multifaceted pharmacology of this compound, with a particular focus on the actions of its constituent enantiomers.

Physicochemical Properties

| Property | Value |

| IUPAC Name | (2RS)-2-amino-4-phosphonobutanoic acid |

| Molecular Formula | C4H10NO5P |

| Molecular Weight | 183.1 g/mol |

| CAS Number | 20263-07-4 |

| Appearance | White to off-white solid |

| Solubility | Soluble in aqueous solutions, particularly with pH adjustment. |

Pharmacology

The pharmacological actions of this compound are a composite of the activities of its L- and D-isomers.

L-AP4: A Group III mGluR Agonist

L-AP4 is a selective and potent agonist at group III mGluRs. Its activation of these G-protein coupled receptors (GPCRs) initiates a signaling cascade that modulates neuronal excitability and synaptic transmission.

The potency of L-AP4 varies across the different subtypes of group III mGluRs.

| Receptor Subtype | EC50 (μM) | Reference |

| mGluR4 | 0.1 - 0.13 | [5][6] |

| mGluR6 | 1.0 - 2.4 | [5][6] |

| mGluR7 | 249 - 337 | [5][6] |

| mGluR8 | 0.29 | [5][6] |

Note: EC50 values represent the concentration of L-AP4 required to elicit a half-maximal response in functional assays.

Activation of group III mGluRs by L-AP4 leads to the inhibition of adenylyl cyclase via a pertussis toxin-sensitive Gi/o protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This signaling pathway is a key mechanism for the presynaptic inhibition of neurotransmitter release.

Furthermore, activation of group III mGluRs by L-AP4 can lead to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, resulting in membrane hyperpolarization and reduced neuronal excitability.[4]

D-AP4: A Broad-Spectrum Antagonist

D-AP4 is generally characterized as a broad-spectrum antagonist of excitatory amino acid receptors, though its potency is considerably lower than more selective antagonists. It has been shown to have activity at NMDA receptors.[1]

This compound: Effects on NMDA Receptors

Studies have revealed that the racemic mixture, this compound, can act as a co-agonist at the glycine site of NMDA receptors, with an EC50 of 25 μM. This off-target effect is an important consideration when interpreting data from experiments using the racemic mixture.

Synthesis and Chiral Resolution

The synthesis of this compound can be achieved through various organic chemistry routes, often starting from diethyl phosphonoacetaldehyde or similar precursors. A common method involves the Strecker synthesis or variations thereof.

The resolution of the racemic mixture into its constituent enantiomers is crucial for studying their distinct pharmacological properties. This can be accomplished using several techniques:

-

Diastereomeric Salt Crystallization: Reacting the racemic mixture with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

-

Chiral Chromatography: Utilizing a chiral stationary phase in high-performance liquid chromatography (HPLC) to physically separate the L- and D-enantiomers.

Experimental Protocols

Radioligand Binding Assay for Group III mGluRs

This protocol describes a competitive binding assay to determine the affinity of test compounds for group III mGluRs using [3H]-L-AP4.

Materials:

-

Cell membranes expressing the mGluR subtype of interest (e.g., from transfected cell lines or brain tissue).

-

[3H]-L-AP4 (radioligand).

-

Unlabeled L-AP4 (for determining non-specific binding).

-

Test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl2).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare membrane homogenates and determine protein concentration.

-

In a 96-well plate, add binding buffer, a fixed concentration of [3H]-L-AP4 (typically at or below its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled L-AP4 (e.g., 1 mM).

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

Electrophysiological Recording in Hippocampal Slices

This protocol outlines the procedure for recording field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of acute hippocampal slices to assess the effect of L-AP4 on synaptic transmission.

Materials:

-

Rodent (e.g., rat or mouse).

-

Vibrating microtome.

-

Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2.

-

Recording chamber for brain slices.

-

Stimulating and recording electrodes.

-

Electrophysiology rig with amplifier, digitizer, and data acquisition software.

-

L-AP4 stock solution.

Procedure:

-

Anesthetize and decapitate the animal.

-

Rapidly dissect the brain and prepare acute hippocampal slices (300-400 µm thick) in ice-cold, oxygenated aCSF using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Establish a stable baseline of fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

Bath-apply L-AP4 at the desired concentration and record the change in fEPSP slope or amplitude to quantify the effect on synaptic transmission.

-

Wash out the drug to observe recovery of the synaptic response.

In Vivo Microdialysis

This protocol describes the use of in vivo microdialysis to measure the effect of L-AP4 on extracellular glutamate levels in a specific brain region.

Materials:

-

Anesthetized or freely moving rodent with a stereotaxically implanted guide cannula.

-

Microdialysis probe.

-

Syringe pump.

-

Perfusion fluid (e.g., artificial CSF).

-

Fraction collector.

-

HPLC system with fluorescence or mass spectrometry detection for glutamate analysis.

-

L-AP4.

Procedure:

-

Insert the microdialysis probe through the guide cannula into the target brain region.

-

Perfuse the probe with artificial CSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples in a fraction collector at regular intervals (e.g., every 20 minutes).

-

Administer L-AP4, either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Continue collecting dialysate samples to monitor changes in extracellular glutamate concentration.

-

Analyze the glutamate concentration in the dialysate samples using HPLC.

cAMP Assay

This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP accumulation by L-AP4 in cells expressing a group III mGluR.

Materials:

-

Cells stably expressing the mGluR subtype of interest.

-

Forskolin.

-

L-AP4.

-

cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen-based).

-

Cell lysis buffer.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of L-AP4.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Analyze the data to determine the IC50 of L-AP4 for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

This compound and its enantiomers are invaluable tools in the field of neuroscience. L-AP4, as a selective group III mGluR agonist, has been instrumental in elucidating the role of these presynaptic receptors in modulating synaptic transmission and their potential as therapeutic targets for neurological and psychiatric disorders. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in research and drug discovery, while emphasizing the importance of considering the distinct pharmacological profiles of its stereoisomers.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]

- 3. Subsynaptic mobility of presynaptic mGluR types is differentially regulated by intra- and extracellular interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. molbiolcell.org [molbiolcell.org]

- 5. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]

- 6. domaintherapeutics.com [domaintherapeutics.com]

The Foundational Role of DL-AP4 in Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the foundational research on DL-2-Amino-4-phosphonobutyric acid (DL-AP4), a pivotal pharmacological tool in the study of glutamate neurotransmission. We will delve into its mechanism of action, its effects on synaptic activity, and the experimental methodologies that have been crucial in elucidating its function. All quantitative data is summarized for comparative analysis, and key processes are visualized through signaling pathway and experimental workflow diagrams.

Core Concepts: this compound as a Group III Metabotropic Glutamate Receptor Agonist

This compound is a selective agonist for group III metabotropic glutamate receptors (mGluRs).[1] These receptors are G-protein-coupled receptors (GPCRs) that play a crucial modulatory role in synaptic transmission.[2][3] Unlike ionotropic glutamate receptors that form ion channels, mGluRs trigger intracellular signaling cascades upon activation.[4] Group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8, are typically located on presynaptic terminals.[5] Their activation generally leads to an inhibition of neurotransmitter release.[5][6]

The action of L-AP4, the active enantiomer of the this compound mixture, involves the activation of a pertussis toxin (PTX)-sensitive G-protein.[6] This activation leads to the inhibition of high-threshold voltage-dependent calcium channels (VDCCs) in the presynaptic terminal.[6] The reduction in calcium influx is a key mechanism underlying the observed decrease in neurotransmitter release.[6]

Quantitative Analysis of this compound Receptor Interactions

The affinity and potency of L-AP4 vary across the different group III mGluR subtypes. The following tables summarize the key quantitative data from foundational studies.

Table 1: EC50 Values of L-AP4 at Group III mGluR Subtypes

| Receptor Subtype | EC50 (μM) | Reference |

| mGluR4 | 0.1 - 0.13 | [1] |

| mGluR8 | 0.29 | [1] |

| mGluR6 | 1.0 - 2.4 | [1] |

| mGluR7 | 249 - 337 | [1] |

Table 2: Binding Affinity of [3H]-L-AP4 for mGluR4a

| Parameter | Value | Conditions | Reference |

| KD | 441 nM | [7] | |

| Bmax | 3.0 ± 0.5 pmol/mg protein | [7] | |

| KD | 761 nM | In the presence of 0.1 mM GTPγS | [7] |

| Bmax | 3.4 ± 0.6 pmol/mg protein | In the presence of 0.1 mM GTPγS | [7] |

Table 3: Co-agonist Effect of this compound at NMDA Receptors

| Parameter | Value | Conditions | Reference |

| EC50 | 25 μM | Co-agonist with 50 μM NMDA on NR1-1a/NR2A receptors | [8] |

| nH | 1.1 | [8] | |

| Maximum Response | 0.5 | Relative to saturating glycine response | [8] |

It is important to note that while this compound is a potent group III mGluR agonist, it can also act as a partial co-agonist at the glycine site of NMDA receptors, albeit with lower potency.[8][9] At higher concentrations (e.g., 1 mM and 5 mM), this compound can also exhibit some antagonist activity at NMDA receptors.[8]

Signaling Pathways and Mechanisms of Action

The primary mechanism of this compound's inhibitory effect on neurotransmission is through the activation of presynaptic group III mGluRs, leading to a reduction in neurotransmitter release. The signaling cascade is depicted below.

Caption: this compound signaling cascade in a presynaptic terminal.

Experimental Protocols for Studying this compound

The foundational understanding of this compound's function has been built upon several key experimental techniques.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is used to measure the ion currents across the membrane of a single neuron.[6] It has been instrumental in demonstrating the inhibitory effect of L-AP4 on high-threshold calcium currents.[6]

Methodology:

-

Cell Preparation: Cultured neurons (e.g., from the olfactory bulb) are prepared on coverslips.[6]

-

Recording Setup: A glass micropipette filled with an internal solution is brought into contact with the cell membrane. A tight seal (gigaohm range) is formed by applying gentle suction. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior ("whole-cell" configuration).

-

Voltage Clamp: The membrane potential is held at a constant value (e.g., -60 mV) by a feedback amplifier.

-

Eliciting Currents: Voltage steps are applied to depolarize the membrane and activate voltage-dependent ion channels. Barium is often used as the charge carrier through calcium channels to enhance the current and block potassium channels.[6][9]

-

Drug Application: L-AP4 is applied to the bath solution, and the effect on the elicited currents is measured.[6]

-

Data Analysis: The amplitude and kinetics of the currents before, during, and after drug application are compared.

Caption: Workflow for whole-cell voltage-clamp electrophysiology.

Radioligand Binding Assays

These assays are used to determine the affinity (KD) and density (Bmax) of receptors in a given tissue or cell preparation.[7]

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., baby hamster kidney (BHK) cells) expressing the mGluR of interest.[7]

-

Incubation: The membranes are incubated with a radiolabeled ligand, such as [3H]-L-AP4.

-

Competition: To determine the affinity of unlabeled ligands, competition binding experiments are performed where increasing concentrations of the unlabeled compound are added to displace the radioligand.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using appropriate models (e.g., Scatchard analysis) to determine KD and Bmax values.

Caption: Workflow for a radioligand binding assay.

Conclusion

The foundational research on this compound has been instrumental in defining the role of group III metabotropic glutamate receptors in modulating synaptic transmission. Through a combination of electrophysiological and pharmacological techniques, the mechanism of presynaptic inhibition via the G-protein-mediated downregulation of calcium channels has been clearly established. The quantitative data on receptor affinity and potency provide a critical framework for the development of more selective and potent ligands targeting these receptors for therapeutic applications in a range of neurological and psychiatric disorders. This guide serves as a comprehensive resource for professionals seeking to understand and build upon this seminal work in the field of glutamatergic neurotransmission.

References

- 1. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]

- 2. scbt.com [scbt.com]

- 3. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 4. docs.abcam.com [docs.abcam.com]

- 5. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [3H]-L-2-amino-4-phosphonobutyrate labels a metabotropic glutamate receptor, mGluR4a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct effects of metabotropic glutamate receptor compounds on native and recombinant N-methyl-d-aspartate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

The Role of DL-AP4 in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a pivotal pharmacological tool in neuroscience research, serving as a selective agonist for group III metabotropic glutamate receptors (mGluRs). This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in modulating synaptic transmission and plasticity, and its potential therapeutic applications in the central nervous system (CNS). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian CNS, playing a crucial role in nearly all aspects of brain function.[1][2] Its actions are mediated by a diverse family of ionotropic and metabotropic glutamate receptors. Group III mGluRs, the primary targets of this compound, are G-protein coupled receptors that act as presynaptic autoreceptors and heteroceptors to modulate neurotransmitter release.[3][4][5] this compound, and its more active L-enantiomer L-AP4, have been instrumental in elucidating the physiological roles of these receptors.[3][6]

Pharmacology of this compound

This compound is a racemic mixture, with L-AP4 being the biologically active enantiomer.[7] It is a selective agonist for group III mGluRs, which include mGluR4, mGluR6, mGluR7, and mGluR8.[6]

Receptor Selectivity and Potency

L-AP4 exhibits differential potency across the group III mGluR subtypes. The following table summarizes the EC50 values for L-AP4 at various human mGluRs.

| Receptor Subtype | EC50 (μM) |

| mGluR4 | 0.1 - 0.13[6] |

| mGluR8 | 0.29[6] |

| mGluR6 | 1.0 - 2.4[6] |

| mGluR7 | 249 - 337[6] |

Table 1: Potency of L-AP4 at human group III mGluR subtypes.

Mechanism of Action

The primary mechanism of action of this compound in the CNS is the activation of presynaptic group III mGluRs, leading to an inhibition of neurotransmitter release.[8][9][10] This is achieved through a G-protein-mediated signaling cascade.

Signaling Pathway

Activation of group III mGluRs by L-AP4 initiates a signaling cascade that is negatively coupled to adenylyl cyclase.[11] This action is mediated by a pertussis toxin (PTX)-sensitive Gαi/o protein.[8][9] The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits of the G-protein can directly inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx into the presynaptic terminal, a critical step for vesicle fusion and neurotransmitter release.[8][9]

Caption: this compound signaling pathway in the presynaptic terminal.

Role in Synaptic Transmission and Plasticity

This compound is a well-established synaptic depressant, reducing excitatory postsynaptic currents (EPSCs).[6] This effect is a direct consequence of its ability to inhibit presynaptic glutamate release.[10]

Long-Term Potentiation (LTP)

Studies have shown that L-AP4 can inhibit the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, in various brain regions, including the hippocampus.[12] This effect is consistent with its role in reducing presynaptic glutamate release, which is necessary for the induction of LTP.

Physiological and Behavioral Effects

The activation of group III mGluRs by this compound has been shown to influence various physiological and behavioral processes.

Learning and Memory

Intracerebroventricular administration of L-AP4 has been found to impair spatial learning in rats.[13] This finding aligns with the inhibitory effect of L-AP4 on LTP. The impairment in learning was antagonized by the group III mGluR antagonist MAP4, further confirming the receptor-specific action.[13]

Therapeutic Potential

The modulatory role of this compound on glutamatergic transmission has led to investigations into its therapeutic potential for several neurological and psychiatric disorders.

Neuroprotection

Activation of group III mGluRs by agonists like L-AP4 has demonstrated neuroprotective effects in models of excitotoxicity and diffuse brain injury.[2][14] By reducing excessive glutamate release, L-AP4 can mitigate the downstream neurotoxic effects. In a rodent model of diffuse brain injury, L-AP4 treatment decreased the number of damaged neurons and improved motor and cognitive performance.[14]

Parkinson's Disease

The basal ganglia circuits, which are dysregulated in Parkinson's disease, are rich in group III mGluRs.[15] Activation of mGluR4, a target of L-AP4, can inhibit GABAergic transmission at the striatopallidal synapse.[2][15] This has led to the exploration of group III mGluR agonists and positive allosteric modulators (PAMs) as potential therapies for Parkinson's disease.[15]

Experimental Protocols

The following are generalized methodologies for key experiments cited in this guide.

In Vivo Electrophysiology and Behavioral Analysis in Rats

-

Objective: To assess the effect of L-AP4 on synaptic transmission, LTP, and spatial learning.

-

Animal Model: Male Wistar rats.[13]

-

Drug Administration: L-AP4 is dissolved in saline and administered via intracerebroventricular (i.c.v.) injection. A typical dose is 5 microliters of an 80 mM solution.[13]

-

Electrophysiology: For LTP experiments, stimulating and recording electrodes are implanted in the hippocampus (e.g., perforant path and dentate gyrus). Baseline synaptic responses are recorded, followed by the induction of LTP using a high-frequency stimulation protocol. The effect of L-AP4 on baseline responses and LTP induction is then measured.[12]

-

Behavioral Testing (Water Maze): To assess spatial learning, rats are trained to find a hidden platform in a circular pool of water. Escape latency and time spent in the target quadrant are measured. The performance of L-AP4-treated rats is compared to that of saline-treated controls.[13]

Caption: Generalized workflow for in vivo studies of this compound.

Whole-Cell Voltage-Clamp Recordings in Cultured Neurons

-

Objective: To investigate the effect of L-AP4 on voltage-dependent calcium currents.

-

Cell Culture: Neurons (e.g., from the olfactory bulb) are cultured on coverslips.[8][9]

-

Electrophysiology: Whole-cell voltage-clamp recordings are performed. The external solution contains blockers of sodium and potassium channels to isolate calcium currents. Barium is often used as the charge carrier through calcium channels.

-

Drug Application: L-AP4 is applied to the bath solution at a known concentration (e.g., 30 µM).[8] The effect on the amplitude of evoked calcium currents is measured.

-

Pharmacological Manipulation: To investigate the signaling pathway, experiments can be performed with the inclusion of GTP-γ-S in the pipette solution or after pre-incubation with pertussis toxin (PTX).[8][9]

Conclusion

This compound is an invaluable tool for probing the function of group III metabotropic glutamate receptors in the central nervous system. Its ability to selectively activate these presynaptic receptors has provided significant insights into the modulation of synaptic transmission, plasticity, and its implications for learning, memory, and various neuropathological states. The continued study of this compound and the development of more subtype-selective group III mGluR agonists hold considerable promise for the future of CNS drug discovery.

References

- 1. Electrogenic glutamate transporters in the CNS: Molecular mechanism, pre-steady-state kinetics, and their impact on synaptic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Metabotropic Glutamate Receptors in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The L-AP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]

- 7. Characterization of the binding of DL-[3H]-2-amino-4-phosphonobutyrate to L-glutamate-sensitive sites on rat brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutamate release and presynaptic action of AP4 during inspiratory drive to phrenic motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regional and developmental profile of modulation of hippocampal synaptic transmission and LTP by AP4-sensitive mGluRs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Changes of mGluR4 and the effects of its specific agonist L-AP4 in a rodent model of diffuse brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glutamate receptors as therapeutic targets for Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

The Differential Effects of DL-2-Amino-4-Phosphonobutyric Acid (DL-AP4) on Metabotropic Glutamate Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a structural analog of the neurotransmitter glutamate and a classical pharmacological tool used to investigate the function of metabotropic glutamate receptors (mGluRs). This technical guide provides an in-depth overview of the effects of this compound, with a focus on its activity at Group III mGluRs. The information presented herein is intended to support researchers and professionals in drug development in their understanding and utilization of this important compound.

Core Action: Selective Agonism at Group III mGluRs

This compound, and more specifically its active L-enantiomer, L-AP4, is a selective agonist for Group III metabotropic glutamate receptors. This group includes mGluR4, mGluR6, mGluR7, and mGluR8.[1][2][3] These receptors are typically located on presynaptic terminals, where their activation leads to an inhibition of neurotransmitter release.[2] Group III mGluRs are coupled to Gi/o proteins, and their activation classically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4]

Quantitative Data: Potency and Affinity of L-AP4

The potency of L-AP4 varies across the different subtypes of Group III mGluRs. The following table summarizes the available EC50 (half-maximal effective concentration) and Kd (dissociation constant) values, providing a quantitative measure of L-AP4's activity.

| Receptor Subtype | Agonist | Parameter | Value (μM) | Reference |

| mGluR4 | L-AP4 | EC50 | 0.1 - 0.13 | [1][3] |

| mGluR6 | L-AP4 | EC50 | 1.0 - 2.4 | [1][3] |

| mGluR7 | L-AP4 | EC50 | 249 - 337 | [1][3] |

| mGluR8 | L-AP4 | EC50 | 0.29 | [1] |

| mGluR (general) | This compound | Apparent Kd | 66 |

Signaling Pathways Modulated by this compound

The primary signaling mechanism of this compound is through the activation of Group III mGluRs and the subsequent inhibition of cAMP production. However, evidence suggests that these receptors can also modulate other signaling cascades, including the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Primary Signaling Pathway: Gi/o - Adenylyl Cyclase Inhibition

Activation of Group III mGluRs by this compound leads to the dissociation of the Gi/o protein heterotrimer. The α-subunit inhibits adenylyl cyclase, reducing the conversion of ATP to cAMP. The βγ-subunits can also directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

Secondary Signaling Pathways

While less characterized, activation of Group III mGluRs, particularly mGluR4, has been linked to other signaling cascades.

Note: Coupling of mGluR4 to Gq and the PLC pathway is often observed under specific experimental conditions, such as co-expression with Gq-coupled receptors.

Experimental Protocols

Radioligand Binding Assay ([³H]L-AP4)

This protocol describes a competition binding assay to determine the affinity of a test compound for mGluR4 using [³H]L-AP4 as the radioligand.

Detailed Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably or transiently expressing the desired mGluR subtype.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1000 x g for 5 min at 4°C) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, combine in each well:

-

Membrane suspension (e.g., 20-50 µg of protein).

-

[³H]L-AP4 at a fixed concentration (e.g., 30 nM).

-

Varying concentrations of the unlabeled test compound.

-

For determination of non-specific binding, add a high concentration of a known ligand (e.g., 1 mM L-glutamate).

-

Bring the final volume to 200 µL with assay buffer.

-

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine.

-

Wash the filters multiple times (e.g., 3 x 1 mL) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of mGluR-mediated currents in a cultured neuron or brain slice in response to this compound application.

Detailed Methodology:

-

Preparation:

-

Prepare acute brain slices (e.g., hippocampus) or cultured neurons.

-

Transfer the preparation to a recording chamber on the stage of an upright microscope and continuously perfuse with artificial cerebrospinal fluid (aCSF) at room temperature or 32-34°C. The aCSF should be bubbled with 95% O₂ / 5% CO₂.

-

aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose.

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Internal solution composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).

-

-

Recording:

-

Establish a whole-cell patch-clamp recording from a target neuron in voltage-clamp mode.

-

Hold the neuron at a membrane potential of -70 mV.

-

Obtain a stable baseline recording of the holding current.

-

Bath-apply this compound at the desired concentration (e.g., 100 µM) and record the change in holding current. Activation of presynaptic Group III mGluRs by this compound will typically reduce the frequency of spontaneous excitatory postsynaptic currents (sEPSCs).

-

-

Data Analysis:

-

Measure the amplitude and frequency of sEPSCs before, during, and after the application of this compound.

-

A significant reduction in sEPSC frequency is indicative of a presynaptic inhibitory effect mediated by Group III mGluRs.

-

cAMP Functional Assay (HTRF)

This protocol describes a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF) to measure the inhibition of forskolin-stimulated cAMP production by this compound.

Detailed Methodology:

-

Cell Preparation:

-

Plate cells expressing the target Group III mGluR in a 384-well plate and culture overnight.

-

-

Assay Procedure:

-

Remove the culture medium and add a stimulation buffer.

-

Add varying concentrations of this compound to the wells.

-

Add a fixed concentration of forskolin (e.g., 1 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubate the plate at room temperature for 30 minutes.

-

Add the HTRF lysis buffer containing the cAMP-d2 acceptor and the anti-cAMP cryptate donor.

-

Incubate for 60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Generate a cAMP standard curve.

-

Convert the HTRF ratios from the cell-based assay to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

-

Conclusion

This compound remains an indispensable tool for the pharmacological characterization of Group III metabotropic glutamate receptors. Its selectivity as an agonist for mGluR4, mGluR6, mGluR7, and mGluR8 allows for the targeted investigation of the physiological roles of these receptors. This guide provides a comprehensive overview of the quantitative pharmacology, signaling pathways, and experimental methodologies associated with the use of this compound, serving as a valuable resource for researchers in the field of neuroscience and drug discovery.

References

- 1. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Group III metabotropic glutamate receptors: guardians against excitotoxicity in ischemic brain injury, with implications for neonatal contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. re-place.be [re-place.be]

- 4. mdpi.com [mdpi.com]

Basic Applications of DL-AP4 in Neuroscience: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a pivotal pharmacological tool in neuroscience research, primarily acting as a selective agonist for group III metabotropic glutamate receptors (mGluRs). Its active isomer, L-AP4, demonstrates high potency at mGluR4, mGluR6, mGluR7, and mGluR8, which are predominantly located on presynaptic terminals. By activating these Gi/o-coupled receptors, L-AP4 triggers a signaling cascade that inhibits adenylyl cyclase and voltage-sensitive calcium channels, leading to a reduction in neurotransmitter release. This presynaptic inhibitory action makes this compound an invaluable agent for elucidating the roles of group III mGluRs in synaptic transmission, plasticity, and various neuropathological conditions. This guide details the core mechanism of action of this compound, presents its key applications with associated experimental protocols, and summarizes relevant quantitative data to facilitate its effective use in a laboratory setting.

Introduction

Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, and its signaling is mediated by both ionotropic and metabotropic receptors.[1] Group III metabotropic glutamate receptors (mGluRs) are crucial modulators of synaptic strength, acting as autoreceptors on presynaptic terminals to suppress glutamate release.[1] this compound, and specifically its L-enantiomer L-AP4, was the first compound identified as a selective agonist for this receptor group.[2] Its ability to depress synaptic transmission in key pathways, such as the hippocampus, has made it a cornerstone for investigating the physiological functions of mGluR4, mGluR6, mGluR7, and mGluR8.[3] This document serves as a technical resource, outlining the fundamental applications of this compound, from its molecular mechanism to its use in electrophysiological, neurochemical, and behavioral paradigms.

Mechanism of Action

L-AP4 exerts its effects by binding to and activating group III mGluRs.[4][5] These receptors are coupled to pertussis toxin (PTX)-sensitive inhibitory G-proteins (Gi/o).[6][7] Upon activation, the G-protein dissociates, and its subunits initiate two primary inhibitory pathways:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8][9][10] This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA).

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly interacts with and inhibits presynaptic high-voltage-activated Ca2+ channels.[6][7] This action reduces calcium influx into the presynaptic terminal upon arrival of an action potential.

The combined effect of these pathways is a significant reduction in the probability of neurotransmitter vesicle fusion and, consequently, a decrease in the release of glutamate from the presynaptic terminal.[6][10][11]

Data Presentation: Quantitative Analysis

The efficacy and potency of L-AP4 vary across the different subtypes of group III mGluRs. Experimental concentrations are chosen based on the specific receptor subtype being targeted and the experimental preparation.

Table 1: Receptor Affinity Profile of L-AP4

| Receptor Subtype | EC50 Value (μM) | Reference |

|---|---|---|

| mGluR4 | 0.1 - 0.13 | [4][5] |

| mGluR8 | 0.29 | [4][5] |

| mGluR6 | 1.0 - 2.4 | [4][5] |

| mGluR7 | 249 - 337 |[4][5] |

Table 2: Summary of DL-/L-AP4 Effects in Key Neuroscience Experiments

| Experimental Model | Concentration | Observed Effect | Reference |

|---|---|---|---|

| Cultured Olfactory Bulb Neurons | 30 μM | 23.6% reduction in high-threshold Ca²⁺ currents | [7] |

| Cultured Olfactory Bulb Neurons | 30 μM | 46.5% inhibition of EPSP amplitude | [7] |

| Rat Hippocampal Slice | 2.5 μM (Apparent Kd) | Antagonism of excitatory synapses | [12] |

| Isolated Rod Bipolar Cells | 500 μM | Reduction of tonic inward current | [12] |

| Rat (in vivo, i.c.v. injection) | 80 mM (5 µL) | Impairment of spatial learning | [13] |

| Neonatal Rat Brainstem-Spinal Cord | Not specified | Significant decrease in glutamate release |[11] |

Experimental Protocols

This compound is utilized in a range of experimental paradigms to probe the function of group III mGluRs. Below are detailed methodologies for key applications.

Electrophysiological Analysis of Synaptic Depression

This protocol describes how to measure the effect of L-AP4 on synaptic transmission using whole-cell patch-clamp recordings in cultured neurons.[6][7]

Objective: To quantify the reduction in excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) following the application of L-AP4.

Methodology:

-

Cell Preparation: Use primary neuronal cultures (e.g., hippocampal or olfactory bulb neurons) plated on coverslips. Maintain cultures for 7-14 days in vitro to allow for synapse formation.

-

Solutions:

-

External Solution (ACSF): Containing (in mM): 124 NaCl, 3 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal (Pipette) Solution: Containing (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 0.1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).

-

Drug Application: Prepare a stock solution of L-AP4 (e.g., 10 mM in water). Dilute to the final desired concentration (e.g., 30 µM) in the external solution for perfusion.

-

-

Recording:

-

Transfer a coverslip to a recording chamber on an upright microscope and perfuse with external solution.

-

Establish a whole-cell patch-clamp recording from a neuron using a borosilicate glass pipette (3-5 MΩ resistance).

-

In voltage-clamp mode, hold the cell at -70 mV to record spontaneous or evoked EPSCs. In current-clamp mode, monitor the resting membrane potential and evoke EPSPs.

-

Use a bipolar stimulating electrode placed near the recorded neuron to evoke synaptic responses.

-

-

Experimental Procedure:

-

Record a stable baseline of evoked EPSPs/EPSCs for 5-10 minutes.

-

Switch the perfusion to the L-AP4-containing external solution and record for 10-15 minutes until a steady-state effect is observed.

-

Perform a washout by perfusing with the normal external solution for 15-20 minutes to observe the reversibility of the effect.

-

-

Data Analysis:

-

Measure the peak amplitude of the EPSPs/EPSCs.

-

Normalize the amplitudes during drug application and washout to the average baseline amplitude.

-

Perform statistical analysis (e.g., paired t-test) to determine the significance of the reduction.

-

Neurochemical Analysis of Glutamate Release

This protocol outlines the use of in-vivo microdialysis coupled with high-performance liquid chromatography (HPLC) to measure changes in extracellular glutamate levels in response to this compound.[11]

Objective: To determine if local administration of this compound into a specific brain region reduces extracellular glutamate concentrations.

Methodology:

-

Animal Surgery:

-

Anesthetize a rodent (e.g., rat) and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the brain region of interest (e.g., hippocampus, striatum).

-

Secure the cannula with dental cement and allow the animal to recover for at least 24-48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, place the awake, freely moving animal in a dialysis bowl.

-

Insert a microdialysis probe (e.g., 2-4 mm membrane) through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 μL/min).

-

Allow the system to equilibrate for 1-2 hours.

-

-

Sample Collection:

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent degradation.

-

Collect 3-4 baseline samples to establish a stable extracellular glutamate level.

-

Switch the perfusion fluid to aCSF containing this compound at the desired concentration.

-

Continue collecting samples during and after drug administration.

-

-

HPLC Analysis:

-

Analyze the collected dialysates for glutamate concentration. This typically involves pre-column derivatization (e.g., with o-phthaldialdehyde, OPA) to create a fluorescent product.

-

Inject the derivatized sample into an HPLC system equipped with a fluorescence detector.

-

Quantify glutamate levels by comparing the peak area to that of known standards.

-

-

Data Analysis:

-

Express the glutamate concentration in each sample as a percentage of the average baseline concentration.

-

Use statistical methods (e.g., ANOVA with repeated measures) to compare glutamate levels before, during, and after this compound administration.

-

References

- 1. Plasticity of Glutamate Synaptic Mechanisms - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. L-AP4 - Wikipedia [en.wikipedia.org]

- 3. The L-AP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. L-AP4 | Glutamate (Metabotropic) Group III Receptors | Tocris Bioscience [tocris.com]

- 6. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jneurosci.org [jneurosci.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Decrease in [Ca2+]c but not in cAMP Mediates L-AP4 inhibition of glutamate release: PKC-mediated suppression of this inhibitory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glutamate release and presynaptic action of AP4 during inspiratory drive to phrenic motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. L-AP4 (L-(+)-2-amino-4-phosphonobutyric acid) induced impairment of spatial learning in the rat is antagonized by MAP4 ((S)-2-amino-2-methyl-4-phosphonobutanoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Intracellular Maze: A Technical Guide to the Signaling Pathways Modulated by DL-AP4

For Immediate Release

[City, State] – [Date] – In a comprehensive effort to elucidate the molecular mechanisms of the potent glutamate analog DL-2-amino-4-phosphonobutyric acid (DL-AP4), this technical guide offers an in-depth exploration of its signaling pathways. Tailored for researchers, scientists, and drug development professionals, this document provides a detailed overview of this compound's interaction with Group III metabotropic glutamate receptors and the subsequent downstream effects on intracellular signaling cascades. This guide aims to be a critical resource for those investigating neurological disorders and developing novel therapeutics targeting the glutamatergic system.

Introduction to this compound

DL-2-amino-4-phosphonobutyric acid (this compound) is a synthetic analog of the excitatory neurotransmitter glutamate. It serves as a selective agonist for Group III metabotropic glutamate receptors (mGluRs), a family of G-protein coupled receptors that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system.[1][2] The L-enantiomer, L-AP4, is the biologically active form and demonstrates high potency at mGluR4, mGluR6, mGluR8, and to a lesser extent, mGluR7.[3][4] By activating these receptors, this compound primarily mediates inhibitory effects on neurotransmission.

Quantitative Analysis of this compound Interaction with Group III mGluRs

The affinity and efficacy of AP4 isomers at Group III mGluR subtypes have been characterized through various in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of the potency of L-AP4 at different receptor subtypes.

Table 1: Efficacy (EC₅₀) of L-AP4 at Human Group III mGluR Subtypes

| Receptor Subtype | EC₅₀ (μM) | Reference |

| mGluR4 | 0.1 - 0.13 | [3][4] |

| mGluR6 | 1.0 - 2.4 | [3][4] |

| mGluR7 | 249 - 337 | [3][4] |

| mGluR8 | 0.29 | [3][4] |

Table 2: Binding Affinity (Kd) of [³H]-L-AP4

| Receptor Subtype | Kd (nM) | Bmax (pmol/mg protein) | Cell Line | Reference |

| mGluR4a | 441 | 3.0 ± 0.5 | BHK cells | [5] |

Core Signaling Pathways Modulated by this compound

Activation of Group III mGluRs by this compound initiates a cascade of intracellular events, primarily leading to the inhibition of neuronal activity. This is achieved through two principal signaling pathways: the inhibition of adenylyl cyclase and the modulation of voltage-gated calcium channels. These pathways are mediated by a pertussis toxin-sensitive G-protein, indicating the involvement of the Gαi/o subunit.[6][7]

Inhibition of the Adenylyl Cyclase Pathway

Upon binding of this compound to a Group III mGluR, the associated Gαi/o subunit is activated and dissociates from the Gβγ dimer. The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[8] This reduction in intracellular cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets involved in synaptic transmission.

Inhibition of Voltage-Gated Calcium Channels

A critical mechanism for the presynaptic inhibitory effects of this compound is the direct modulation of voltage-gated calcium channels (VGCCs). The Gβγ subunits, dissociated from the Gαi/o subunit upon receptor activation, are thought to directly interact with and inhibit high-threshold VGCCs.[6][7] This inhibition reduces calcium influx into the presynaptic terminal upon the arrival of an action potential, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and subsequent neurotransmitter release. This action is considered "membrane-delimited" as it does not rely on diffusible second messengers.[6]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the signaling pathways affected by this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol is designed to determine the binding affinity (Kd) and the density of receptors (Bmax) for a radiolabeled ligand like [³H]-L-AP4.

Materials:

-

Cell membranes from cells expressing the target mGluR subtype (e.g., BHK cells transfected with mGluR4a).[5]

-

[³H]-L-AP4 (radioligand).

-

Unlabeled L-AP4 or L-SOP for determining non-specific binding.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare cell membranes by homogenization and centrifugation.

-

In a 96-well plate, add a constant amount of cell membrane preparation to each well.

-

For saturation binding, add increasing concentrations of [³H]-L-AP4 to the wells. For competition binding, add a fixed concentration of [³H]-L-AP4 and increasing concentrations of unlabeled this compound.

-

To determine non-specific binding, add a high concentration of unlabeled L-AP4 or L-SOP to a parallel set of wells.

-

Incubate the plate at a controlled temperature (e.g., 0°C) for a sufficient time to reach equilibrium (e.g., 10 minutes).[5]

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Analyze the data using non-linear regression to determine Kd and Bmax values.

Whole-Cell Patch-Clamp Electrophysiology for Calcium Current Measurement

This protocol allows for the direct measurement of the effect of this compound on voltage-gated calcium currents in isolated neurons.[6][7]

Materials:

-

Cultured neurons (e.g., olfactory bulb neurons).[6]

-

External solution (containing physiological ion concentrations and blockers for other channels, e.g., TTX for sodium channels).

-

Internal pipette solution (containing a cesium-based salt to block potassium channels and GTP to maintain G-protein function).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass pipettes.

Procedure:

-

Pull glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a cultured neuron.

-

Hold the cell at a negative membrane potential (e.g., -80 mV).

-

Apply a series of depolarizing voltage steps to elicit calcium currents.

-

Establish a stable baseline recording of the calcium currents.

-

Perfuse the cell with an external solution containing this compound at a known concentration.

-

Record the calcium currents in the presence of this compound and observe any changes in amplitude.

-

Wash out the this compound with the control external solution to observe recovery.

-

To confirm Gi/o involvement, pre-incubate cells with pertussis toxin and repeat the experiment.[6][7]

cAMP Accumulation Assay

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, typically by quantifying the reduction in forskolin-stimulated cAMP levels.

Materials:

-

Cells expressing the target mGluR subtype.

-

Forskolin (an adenylyl cyclase activator).

-

This compound.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

-

Plate cells in a multi-well plate and grow to confluency.

-

Pre-incubate the cells with various concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or other detection method provided by the kit.

-

Generate a dose-response curve for this compound's inhibition of forskolin-stimulated cAMP accumulation and calculate the IC₅₀ value.

Conclusion

This compound exerts its primary physiological effects by acting as an agonist at Group III metabotropic glutamate receptors. Its activation of these Gi/o-coupled receptors triggers two main signaling cascades: the inhibition of adenylyl cyclase, leading to reduced cAMP levels, and the Gβγ-mediated inhibition of voltage-gated calcium channels. Together, these pathways result in a potent presynaptic inhibition of neurotransmitter release, highlighting the significant role of Group III mGluRs in modulating synaptic strength. The detailed understanding of these pathways, facilitated by the experimental approaches outlined in this guide, is paramount for the development of targeted therapeutics for a range of neurological and psychiatric disorders.

References

- 1. jneurosci.org [jneurosci.org]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Distinct presynaptic metabotropic receptors for L-AP4 and CCG1 on GABAergic terminals: pharmacological evidence using novel alpha-methyl derivative mGluR antagonists, MAP4 and MCCG, in the rat thalamus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonism of the presumed presynaptic action of L-AP4 on GABAergic transmission in the ventrobasal thalamus by the novel mGluR antagonist MPPG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [3H]-L-2-amino-4-phosphonobutyrate labels a metabotropic glutamate receptor, mGluR4a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-AP4 inhibits calcium currents and synaptic transmission via a G- protein-coupled glutamate receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-AP4 inhibits calcium currents and synaptic transmission via a G-protein-coupled glutamate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

Methodological & Application

Standard Experimental Protocol for Using DL-AP4: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-4-phosphonobutyric acid (DL-AP4) is a widely utilized pharmacological tool in neuroscience research. It functions as a selective agonist for group III metabotropic glutamate receptors (mGluRs), which play a crucial role in modulating synaptic transmission and neuronal excitability. The L-isomer, L-AP4, is the more active enantiomer.[1][2] This document provides detailed application notes and standardized protocols for the effective use of this compound in both in vitro and in vivo experimental settings.

This compound's primary mechanism of action involves the activation of group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8), which are typically located presynaptically.[2][3] Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[4] This signaling cascade ultimately leads to a reduction in neurotransmitter release, primarily glutamate, by modulating voltage-dependent calcium channels.[5][6]

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its active isomer, L-AP4, to facilitate experimental design and comparison.

Table 1: Receptor Binding and Activity

| Compound | Receptor Target(s) | Agonist/Antagonist | Apparent Kd (µM) | EC50 (µM) |

| This compound | Broad spectrum EAA ligand | Antagonist/Agonist | 66 (glutamate binding)[7] | 25 (NMDA receptor co-agonist)[8] |

| L-AP4 | Group III mGluRs | Agonist | - | mGlu4: 0.1-0.13, mGlu8: 0.29, mGlu6: 1.0-2.4, mGlu7: 249-337[2] |

Table 2: Effective Concentrations in Various Experimental Paradigms

| Experimental Model | Application | Compound | Concentration Range | Observed Effect | Reference |

| Locust Muscle | Glutamate Antagonism | This compound | 0.1 M | Antagonized excitatory action of glutamate. | [7] |

| Rat Hippocampal Slice | Synaptic Transmission | This compound | 2.5 µM (apparent Kd) | Antagonized excitatory synapses. | [7] |

| Isolated Rod Bipolar Cells | Ion Channel Modulation | This compound | 500 µM | Reduced tonic inward current. | [7] |

| Cultured Olfactory Bulb Neurons | Calcium Current Inhibition | L-AP4 | 1 - 300 µM (maximal near 30 µM) | Inhibited high-threshold calcium currents. | [6] |

| Cultured Cortical Neurons | Neuroprotection | L-AP4 | - | Reduced cellular death against NMDA or KA induced excitotoxicity. | [9] |

| Rat Cerebellar Granule Cells | Cell Survival | L-AP4 | - | Stimulated cell survival. | [10] |

| In Vivo (Rat) | Spatial Learning | L-AP4 | 80 mM (5 µL, i.c.v.) | Impaired spatial learning. | [11][12] |

Signaling Pathway Diagram

The following diagram illustrates the canonical signaling pathway activated by L-AP4 upon binding to presynaptic group III mGluRs.

Caption: L-AP4 signaling pathway at presynaptic terminals.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording